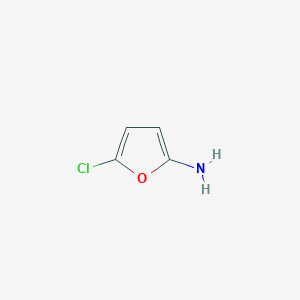

5-Chlorofuran-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClNO |

|---|---|

Molecular Weight |

117.53 g/mol |

IUPAC Name |

5-chlorofuran-2-amine |

InChI |

InChI=1S/C4H4ClNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |

InChI Key |

OPKRIUPEIKNQGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)N |

Origin of Product |

United States |

Chemical and Physical Properties of 5 Chlorofuran 2 Amine

The specific properties of 5-Chlorofuran-2-amine are crucial for its handling and application in synthesis. While detailed experimental data is not extensively available in all public sources, some key properties can be compiled.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H4ClNO | nih.gov |

| Molecular Weight | 117.53 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | C1=CC(=C(O1)Cl)N | nih.gov |

| InChIKey | ZZOXMOKIHQQJIJ-UHFFFAOYSA-N | nih.gov |

Synthesis and Manufacturing Processes

The synthesis of 5-Chlorofuran-2-amine and its derivatives often involves multi-step sequences starting from more readily available furan (B31954) compounds. A common precursor is 5-chlorofuran-2-carboxylic acid. jst.go.jplookchem.com This carboxylic acid can be synthesized from its corresponding ethyl ester through hydrolysis. The carboxylic acid can then be converted to an acyl chloride, which can subsequently be reacted with an amine source to introduce the amino group.

Another approach involves the use of 5-chlorofuran-2-carbaldehyde. This aldehyde can undergo condensation with a nitrogen-containing nucleophile, such as hydrazine, to form a hydrazone, which can then be cyclized to form pyrazole (B372694) derivatives. evitachem.com While specific, high-yield, industrial-scale manufacturing processes for this compound are not widely published, the laboratory-scale syntheses suggest that standard chemical engineering principles could be applied for larger-scale production.

Chemical Reactivity and Transformation

The reactivity of 5-Chlorofuran-2-amine is dictated by the interplay between the electron-rich furan (B31954) ring, the electron-withdrawing chloro group, and the electron-donating amine group.

The amine group is nucleophilic and can readily react with various electrophiles. msu.edu For example, it can be acylated using acid chlorides or anhydrides to form amides. smolecule.com It can also undergo alkylation reactions. msu.edu

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although this may require activated conditions. More commonly, it serves as a leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. evitachem.com

The furan ring itself can undergo electrophilic substitution, though the directing effects of the existing substituents would need to be considered. pharmaguideline.com The electron-donating amine group would activate the ring towards electrophilic attack, while the electron-withdrawing chloro group would deactivate it.

Applications in Organic Synthesis

Building Block for Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, it can be used to construct pyrazole (B372694) systems by reacting it with diketones or related species. chemsrc.com The amine group provides a nucleophilic center for initial condensation, and subsequent cyclization can lead to the formation of the pyrazole ring. The resulting compounds, such as 2-[5-amino-3-(5-chlorofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol, incorporate the chlorofuran moiety into a new heterocyclic framework. chemsrc.com

Utility in the Construction of Fused Ring Systems

The reactivity of both the amine and chloro groups allows for the construction of fused ring systems. The amine group can be used to form an initial heterocyclic ring, and the chloro group can then be utilized in a subsequent intramolecular cyclization reaction to form a fused bicyclic or polycyclic system. This strategy provides access to novel molecular scaffolds that may be of interest in medicinal chemistry and materials science.

Structural Analysis and Spectroscopic Data

Direct Amination Approaches to Furan Derivatives

The direct introduction of an amino group onto a furan ring represents a conceptually straightforward and atom-economical approach. However, the inherent reactivity of the furan nucleus and the potential for side reactions make this a challenging transformation.

Recent advancements have focused on transition-metal-free methods. For instance, a direct C(sp²)–H amination of 2-furanones has been achieved under metal-free conditions, providing a pathway to 4-amino-furanone derivatives. nih.govacs.org This intermolecular C-H to C-N conversion proceeds via a proposed redox mechanism involving a double-Michael-addition intermediate. nih.govacs.org While not directly yielding this compound, this methodology highlights the potential for direct amination of furanone systems, which could conceivably be adapted for other substituted furans.

Another approach involves the reaction of enaminones with methylene (B1212753) nitriles, promoted by elemental sulfur, to produce 2-aminofurans. scribd.comacs.org This method is notable for being transition-metal-free and environmentally friendly. acs.org The reaction proceeds via a 3,5-annulation mechanism where the enaminone acts as a dual nucleophile. acs.org

Palladium-catalyzed methods have also been explored for the synthesis of 2-aminofurans. One such method involves the cycloisomerization of homoallenyl amides, which can be directed towards acetoxylation, alkoxylation, or hydroxylation to yield various polysubstituted 2-aminofurans. organic-chemistry.org Additionally, a carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines furnishes 2-amino-2,3-dihydrofurans, which can be further transformed into 2-aminofurans. ntu.edu.sgrsc.org

Functional Group Transformations from Precursor Compounds

Synthesis from 5-Chlorofuran-2-carbaldehyde

5-Chlorofuran-2-carbaldehyde serves as a key starting material for the synthesis of this compound. The most common method for this transformation is reductive amination. This one-step process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.

For example, the direct reductive amination of a related compound, 2,5-diformylfuran, to 2,5-bis(aminomethyl)furan (B21128) has been demonstrated using ammonia over Nickel-Raney catalysts. scirp.orgscirp.org This process highlights the feasibility of converting a furan aldehyde to a primary amine in a single step. scirp.org The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to improve the yield of the desired amine. scirp.org

| Precursor | Reagents | Product | Reference |

| 5-Chlorofuran-2-carbaldehyde | Ammonia, Reducing Agent | This compound | google.com |

| 2,5-Diformylfuran | Ammonia, Ni-Raney, H₂ | 2,5-Bis(aminomethyl)furan | scirp.orgscirp.org |

Derivatization from 5-Chlorofuran-2-carboxylic Acid

5-Chlorofuran-2-carboxylic acid is another valuable precursor for the synthesis of this compound. pharmaffiliates.combiosynth.comgeorganics.sk A prominent method for this conversion is the Curtius rearrangement. wikipedia.orgnih.govorganic-chemistry.orgbyjus.com This reaction involves the conversion of the carboxylic acid to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to afford the primary amine. wikipedia.orgbyjus.com

The synthesis of the key acyl azide intermediate can be achieved by treating the corresponding acyl chloride with sodium azide. smolecule.com The subsequent Curtius rearrangement is typically performed by heating the acyl azide in an inert solvent. wikipedia.orgsmolecule.com This method is widely applicable for the synthesis of primary amines from carboxylic acids. nih.gov

| Starting Material | Key Intermediate | Reaction | Final Product | Reference |

| 5-Chlorofuran-2-carboxylic acid | 5-Chlorofuran-2-carbonyl azide | Curtius Rearrangement | This compound | wikipedia.orgsmolecule.com |

Multicomponent Reaction Strategies for the Construction of 5-Chlorofuran-Amine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including furan-amine scaffolds. nih.govnih.govorganic-chemistry.orgfrontiersin.org These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. organic-chemistry.org

The Ugi reaction is a well-known MCR that can be utilized for the synthesis of α-acylamino amides. researchgate.netnih.govbeilstein-journals.orgresearchgate.net In the context of furan chemistry, furan-based aldehydes, such as furfural, can be employed as the aldehyde component in the Ugi reaction. researchgate.net This allows for the incorporation of the furan ring into the final product. By choosing an appropriate amine and isocyanide, a diverse range of furan-containing α-acylamino amides can be synthesized. While not a direct synthesis of this compound, this strategy provides a powerful tool for constructing complex furan-amine derivatives. nih.govbeilstein-journals.orgresearchgate.net

Other MCRs have been developed for the synthesis of substituted 2-aminofurans. tandfonline.comresearchgate.net For instance, a one-pot reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes, and methylene active nitriles has been shown to produce 3,4,5-trisubstituted 2-aminofurans. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of 5-Chlorofuran-Based Amine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. utexas.edumorressier.com The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a widely used method for the synthesis of aryl amines from aryl halides. wikipedia.orgrug.nllibretexts.orguwindsor.caorganic-chemistry.orgnih.gov

This methodology can be applied to the synthesis of 5-chlorofuran-based amine derivatives by coupling a suitable furan halide with an amine. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rug.nlorganic-chemistry.org Various generations of catalysts and ligands have been developed to broaden the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with aryl and heteroaryl halides. wikipedia.orgrug.nl

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

| Aryl/Heteroaryl Halide | Amine | Palladium/Ligand | Aryl/Heteroaryl Amine | wikipedia.orgrug.nlorganic-chemistry.org |

| 5-Chlorofuran derivative | Amine | Palladium/Ligand | 5-substituted Furan-2-amine derivative | thieme-connect.denii.ac.jp |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound often depends on its stereochemistry. The development of stereoselective methods for the synthesis of chiral this compound derivatives is therefore a significant area of research.

One approach to achieving stereoselectivity is through the use of chiral catalysts in multicomponent reactions. For example, asymmetric A³ coupling (aldehyde-alkyne-amine) reactions, catalyzed by chiral metal complexes, can produce chiral propargylamines. mdpi.com These can then be further elaborated to access chiral furan-amine derivatives.

Another strategy involves the use of organocatalysis. Highly enantioselective and diastereoselective Mannich additions of α-isothiocyanato imides to sulfonyl imines have been reported, providing access to enantiomerically enriched syn-α,β-diamino acid derivatives. acs.org While not directly producing furan-amines, these methods demonstrate the power of asymmetric catalysis in creating chiral amine-containing scaffolds that could potentially be integrated with a furan ring.

Nucleophilic Reactivity and Derivatization Pathways of the Amine Functionality

The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.org This inherent nucleophilicity is the driving force behind its participation in a variety of chemical transformations, most notably alkylation and acylation reactions.

Amines readily react with alkyl halides via nucleophilic substitution (S_N2 mechanism) to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org Similarly, the reaction of primary amines like this compound with acyl chlorides or acid anhydrides is a rapid, high-yield process that affords stable amide derivatives. libretexts.org This reactivity allows for the straightforward derivatization of the amine functionality.

Derivatization is a common strategy employed to modify the chemical properties of a molecule, often to enhance its suitability for analytical techniques like chromatography or to prepare it for subsequent synthetic steps. iu.edu A variety of reagents are used for this purpose, each targeting the active hydrogen on the amine.

Common Derivatization Reactions for Primary Amines:

| Derivatization Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Anhydride (B1165640) | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl amide |

| Acylation | Acyl Chloride | Benzoyl chloride | Benzamide |

| Acylation | Chloroformate | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Carbamate (B1207046) |

These derivatization techniques are crucial in the study of furan-amines. For instance, converting the amine to a carbamate using reagents like Fmoc-Cl not only protects the amine but also increases the stability of the furan ring, making it more amenable to further transformations like cycloaddition reactions. pitt.eduthermofisher.com The choice of derivatizing agent can be tailored to the specific requirements of the subsequent reaction or analysis. scispace.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Furan Ring System

The furan ring is an electron-rich aromatic system and, compared to benzene, is significantly more reactive towards electrophiles. youtube.comlibretexts.org This heightened reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (often called a sigma complex or arenium ion) formed during the reaction. youtube.com The general mechanism involves two principal steps: attack by the aromatic pi system on an electrophile (E+) and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com

In substituted furans, the position of electrophilic attack is directed by the existing substituents. For 5-membered heterocyclic compounds like furan, electrophilic substitution preferentially occurs at the C2 or C5 positions (alpha positions). youtube.com In this compound, the C5 position is occupied by chlorine. The amine group at C2 is a powerful activating group, meaning it increases the electron density of the ring and strongly directs incoming electrophiles. libretexts.org Therefore, electrophilic attack would be expected to occur at the vacant C3 or C4 positions, with the precise location influenced by the steric and electronic interplay of the amine and chloro substituents. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com While the chlorine atom itself can sometimes be replaced in nucleophilic substitution reactions, the dominant reactivity of the furan ring under electrophilic conditions is substitution at a carbon atom. smolecule.comevitachem.com

Key Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Electrophile (E+) | Product Type |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | Halogenated Furan |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro Furan |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | Furan Sulfonic Acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylated Furan |

Cycloaddition Reactions Involving Furan-Amine Systems, Including Diels-Alder Approaches

Furan and its derivatives are well-established dienes for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pitt.edursc.org The presence of an electron-donating amino group at the C2 position significantly enhances the reactivity of the furan ring as a diene. rsc.orgnih.gov These electron-rich 2-aminofurans, while sometimes unstable, are potent reaction partners for a range of dienophiles, leading to the synthesis of complex molecular architectures. pitt.edunih.govrsc.org

The intramolecular Diels-Alder reaction of furans (IMDAF) tethered to a dienophile is a particularly powerful synthetic strategy. nih.govyoutube.com The reaction of 2-aminofuran systems with dienophiles typically proceeds through an initial [4+2] cycloaddition to form a 7-oxabicyclo[2.2.1]heptene derivative, often referred to as an oxa-bridged cycloadduct. nih.govrsc.org This initial adduct is frequently unstable and undergoes subsequent in-situ transformations. A common pathway involves a nitrogen-assisted ring-opening of the oxygen bridge, followed by isomerization and dehydration to yield highly substituted anilines, indolines, or tetrahydroquinolines. pitt.edunih.govresearchgate.net

The reaction conditions and the nature of the substituents on both the furan and the dienophile influence the reaction's efficiency and stereoselectivity (endo vs. exo). rsc.orgirb.hr For example, the reaction between N-substituted maleimides and bio-derived furans is a recognized sustainable "click" approach to complex molecules. mdpi.com While many Diels-Alder reactions favor the kinetic endo product, intramolecular reactions can exhibit different selectivity due to conformational constraints, sometimes favoring the exo product. youtube.com

Studies on Amide Bond Formation and Related Transformations

The formation of an amide bond is a fundamental transformation involving the amine functionality of this compound. This reaction typically involves the coupling of the amine with a carboxylic acid or one of its activated derivatives. libretexts.org The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. libretexts.org

The most common methods for amide bond formation include:

Reaction with Acyl Chlorides: This is a vigorous and often high-yielding reaction where the amine attacks the highly reactive acyl chloride, with a base often added to neutralize the HCl byproduct. libretexts.org

Reaction with Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react readily with amines to form amides. libretexts.org

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid requires harsh conditions (strong heating) or, more commonly, the use of coupling agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate nucleophilic attack by the amine. smolecule.com For challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, specialized protocols using reagents like HATU or the in-situ formation of acyl fluorides may be necessary. rsc.orgreddit.com

A relevant example is the synthesis of 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid, which is achieved by coupling a 5-chlorofuran derivative with the appropriate amine. smolecule.com Another related transformation is the Curtius rearrangement, where a furanyl acyl azide is converted into a furanyl isocyanate intermediate, which can then be trapped by an alcohol to form a carbamate or hydrolyzed to yield the primary 2-aminofuran. pitt.edusmolecule.comnih.gov

Exploration of Reaction Mechanisms and Intermediates in 5-Chlorofuran-Amine Chemistry

Understanding the reaction mechanisms and identifying key intermediates is crucial for controlling the outcomes of reactions involving 5-chlorofuran-amine systems.

In Diels-Alder reactions , the mechanism begins with the concerted [4+2] cycloaddition to form the bicyclic oxa-bridged adduct. nih.gov This intermediate is pivotal but often transient. For 2-aminofuran systems, this cycloadduct is prone to a cascade of reactions. It is proposed that the amine's nitrogen atom facilitates the cleavage of the C-O bond of the oxygen bridge. nih.govrsc.org This ring-opening leads to an enol or cyclohexadienol intermediate, which can then tautomerize and undergo dehydration to achieve an aromatic final product, such as a substituted aniline. nih.govresearchgate.net In certain cases, the intermediate cyclohexadienol has been successfully isolated. nih.gov

The mechanism for electrophilic aromatic substitution on the furan ring proceeds via a resonance-stabilized carbocationic intermediate known as a sigma complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate determines the reaction rate and the regioselectivity of the substitution. The electron-donating amine group at C2 effectively stabilizes the positive charge in the sigma complex, accelerating the reaction. youtube.comlibretexts.org

For reactions at the amine center, the mechanisms are well-established. Nucleophilic substitution (e.g., alkylation) follows an S_N2 pathway, while acylation proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org In the latter, the amine adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to expel a leaving group and form the amide product.

The synthesis of the 2-aminofuran moiety itself can involve key intermediates. The Curtius rearrangement of a 2-furoyl azide proceeds through a reactive furanyl isocyanate intermediate, which is then trapped to give the desired amine derivative. pitt.edusmolecule.com In other syntheses, such as the reductive amination of 2,5-diformylfuran, the mechanism can involve the formation of di-imine intermediates and even larger cyclic oligomeric imines, which are then hydrogenated or undergo trans-imination to yield the final diamine product. scirp.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid |

| Trifluoroacetic anhydride (TFAA) |

| Benzoyl chloride |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 2,5-diformylfuran |

| 2-furoyl azide |

| Furanyl isocyanate |

| N-phenylmaleimide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.